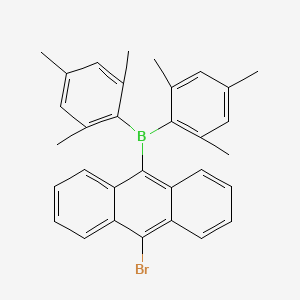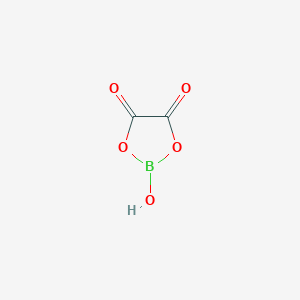
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is a boron-containing compound with the molecular formula C₂HBO₅ It is characterized by a dioxaborolane ring structure, which includes a boron atom bonded to two oxygen atoms and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione typically involves the reaction of boric acid with diols under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with boric acid to form the dioxaborolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborolane derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The pathways involved often include the formation and breaking of these covalent bonds, which can be modulated by the surrounding chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione, 2-fluoro-: This compound has a similar structure but includes a fluorine atom, which alters its reactivity and applications.
2-Hydroxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: This derivative includes additional functional groups that enhance its utility in specific chemical reactions.
Uniqueness
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is unique due to its simple structure and the presence of a hydroxyl group, which makes it highly reactive and versatile in various chemical processes. Its ability to form stable boron-oxygen bonds is particularly valuable in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
190075-56-0 |
|---|---|
Molekularformel |
C2HBO5 |
Molekulargewicht |
115.84 g/mol |
IUPAC-Name |
2-hydroxy-1,3,2-dioxaborolane-4,5-dione |
InChI |
InChI=1S/C2HBO5/c4-1-2(5)8-3(6)7-1/h6H |
InChI-Schlüssel |
BTZPYKSZYQSBJY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(=O)C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)


![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
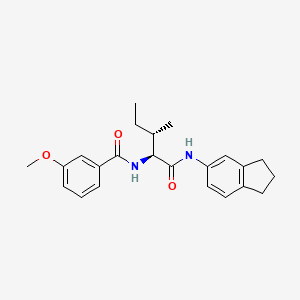
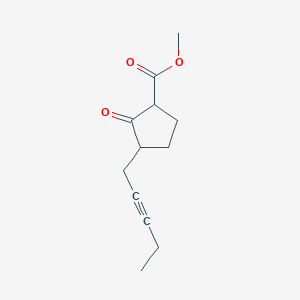
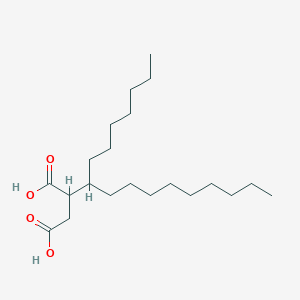
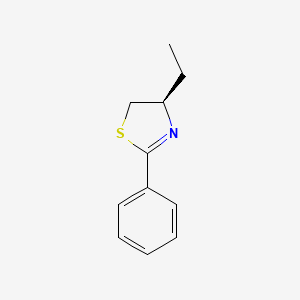
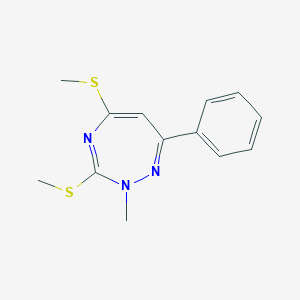
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
